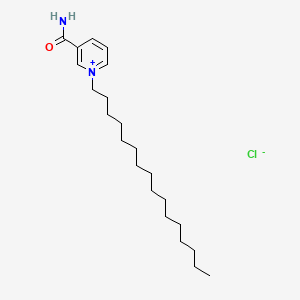![molecular formula C15H21NO2S B14486684 9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- CAS No. 65996-41-0](/img/structure/B14486684.png)
9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo[610]nonane, 9-[(4-methylphenyl)sulfonyl]- is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 9-azabicyclo[6.1.0]nonane with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-[(4-chlorophenyl)sulfonyl]-9-azabicyclo[6.1.0]nonane: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
9-Oxabicyclo[6.1.0]nonane: This compound has an oxygen atom in the bicyclic structure instead of nitrogen.
Uniqueness
The uniqueness of 9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
65996-41-0 |
|---|---|
Molekularformel |
C15H21NO2S |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
9-(4-methylphenyl)sulfonyl-9-azabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C15H21NO2S/c1-12-8-10-13(11-9-12)19(17,18)16-14-6-4-2-3-5-7-15(14)16/h8-11,14-15H,2-7H2,1H3 |
InChI-Schlüssel |
DZLIVSOTFPLCOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
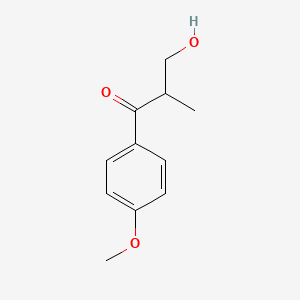

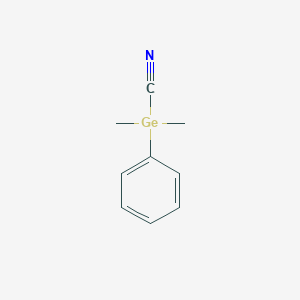
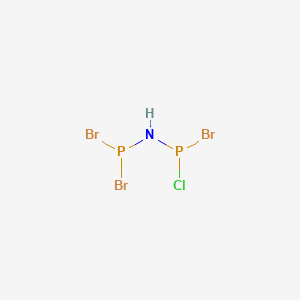
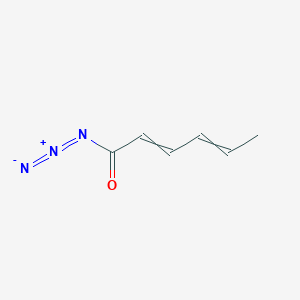
![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)
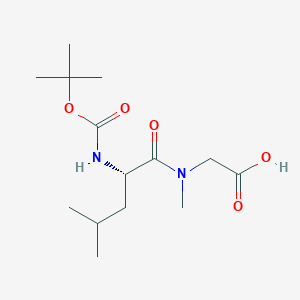

![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)

![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
